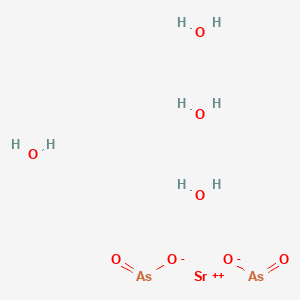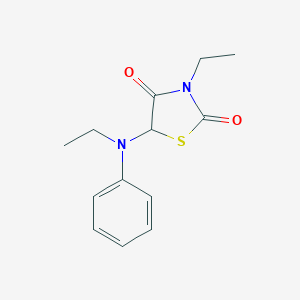
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione, also known as EEDQ, is a chemical compound that is widely used in scientific research for its ability to modify proteins and peptides. EEDQ is a potent cross-linking agent that is used to link amino groups in proteins and peptides, which makes it an important tool in the study of protein structure and function. In
作用机制
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione works by cross-linking amino groups in proteins and peptides. It reacts with the amino group of one amino acid residue and the carboxyl group of another, forming a covalent bond between the two residues. This creates a bridge between the two residues, which can be used to study protein structure and function.
Biochemical and Physiological Effects:
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione has no known physiological effects as it is not used in drug development. However, it has been shown to have significant biochemical effects on proteins and peptides. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione has been shown to modify the activity of enzymes, alter protein conformation, and affect protein-protein interactions.
实验室实验的优点和局限性
The advantages of using 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in lab experiments are its ability to modify proteins and peptides, its ease of use, and its relatively low cost. However, there are also limitations to its use. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione can be toxic to cells, and it can also modify proteins and peptides in unintended ways. Additionally, the cross-linking reaction can be difficult to control, which can lead to inconsistent results.
未来方向
There are several future directions for the use of 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in scientific research. One area of interest is the development of new cross-linking reagents that are less toxic and more specific. Another area of interest is the use of 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione in the study of protein-protein interactions in living cells. Finally, 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione could be used in the development of new protein-based therapeutics, such as antibody-drug conjugates.
合成方法
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione can be synthesized by reacting ethyl chloroformate with ethylaniline in the presence of sodium hydride. The resulting product is then reacted with thiosemicarbazide to produce 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione. The synthesis method for 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is relatively simple and can be performed in a laboratory setting.
科学研究应用
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is used extensively in scientific research for its ability to modify proteins and peptides. It is commonly used in cross-linking experiments to study protein-protein interactions, protein-ligand interactions, and protein structure and function. 3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione is also used in the synthesis of peptide conjugates and as a coupling reagent in peptide synthesis.
属性
产品名称 |
3-Ethyl-5-(ethylanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC 名称 |
3-ethyl-5-(N-ethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2S/c1-3-14(10-8-6-5-7-9-10)12-11(16)15(4-2)13(17)18-12/h5-9,12H,3-4H2,1-2H3 |
InChI 键 |
HYOKUJCWXAICPQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)N(CC)C2=CC=CC=C2 |
规范 SMILES |
CCN1C(=O)C(SC1=O)N(CC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)

![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)

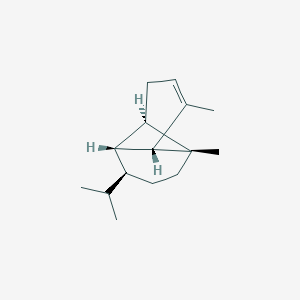
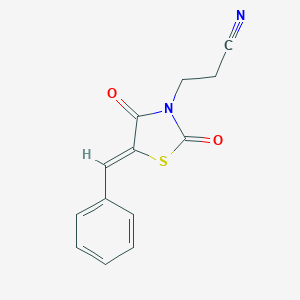
![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
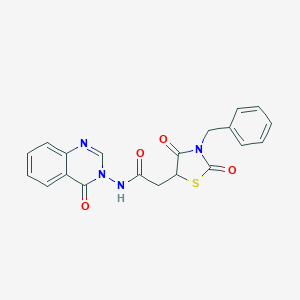
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

